Ethyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate
Description
Ethyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate (CAS: 2044712-92-5, molecular formula: C₁₅H₂₂N₂O₅, molecular weight: 310.35) is a Boc-protected amino ester featuring a pyridin-3-yl substituent and a β-hydroxypropanoate backbone . This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing peptidomimetics or heterocyclic scaffolds. The tert-butoxycarbonyl (Boc) group enhances stability during synthetic manipulations, while the ethyl ester balances solubility and reactivity for further derivatization. Its structural complexity and functional groups make it a versatile precursor for drug discovery pipelines.
Properties
Molecular Formula |
C15H23N3O5 |
|---|---|
Molecular Weight |
325.36 g/mol |
IUPAC Name |
ethyl 2-amino-3-hydroxy-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoate |
InChI |
InChI=1S/C15H23N3O5/c1-5-22-13(20)10(16)11(19)9-7-6-8-17-12(9)18-14(21)23-15(2,3)4/h6-8,10-11,19H,5,16H2,1-4H3,(H,17,18,21) |
InChI Key |
WTFYPPXJZLCWOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=C(N=CC=C1)NC(=O)OC(C)(C)C)O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Amino Acid Derivative Pathways
- Starting Material: Typically, L-serine or L-2-amino-3-hydroxypropanoic acid derivatives are used as precursors.
- Protection of Amino Group: The amino group is protected with tert-butoxycarbonyl (Boc) groups to prevent side reactions.
- Esterification: The carboxylic acid is esterified using ethanol and acid catalysts to produce the ethyl ester.
- Introduction of Pyridine Ring: The pyridin-3-yl group is introduced via nucleophilic substitution or cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, on suitably functionalized intermediates.
R-COOH + Ethanol → R-COOEt
Followed by:
Pyridine derivative + amino acid derivative → Coupling via amide bond formation
Reference: The patent WO2017191650A1 describes an improved process for amino acid derivatives, emphasizing protection strategies and coupling reactions, which are applicable here.
Pyridine Ring Functionalization
- Nucleophilic Aromatic Substitution (SNAr): Suitable for introducing amino groups onto pyridine rings with activated positions.
- Cross-Coupling Reactions: Palladium-catalyzed Suzuki or Buchwald-Hartwig amination to attach pyridine derivatives to amino acid intermediates.
- The synthesis of pyridine-based amino acid derivatives often involves initial functionalization of the pyridine ring at the 3-position, followed by coupling with amino acid derivatives (as seen in patents and recent publications).
Protecting Group Strategies
- tert-Butoxycarbonyl (Boc): Used for amino group protection, stable under various reaction conditions, removable under acidic conditions.
- Hydroxy Group Protection: Sometimes protected as silyl ethers for selective reactions, though often left free during initial steps.
Note: Proper protection ensures regioselectivity and stereochemical integrity during complex multi-step syntheses.
Final Esterification and Hydroxylation
- Esterification: Achieved via Fischer esterification or using ethyl chloroformate derivatives.
- Hydroxylation: Introduction of the hydroxyl group at the 3-position of the amino acid backbone can be performed via oxidation or nucleophilic addition, depending on the intermediate.
- The synthesis of similar compounds, such as in the patents and literature, involves controlled oxidation or nucleophilic addition to introduce the hydroxyl group at the desired position.
Summary of Reaction Conditions and Yields
Notes on Synthesis Optimization
- Protection/deprotection steps are crucial to prevent side reactions.
- Choice of coupling reagents like HATU, EDCI, or DCC enhances yields.
- Reaction temperature and solvent significantly influence stereoselectivity and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the amino group can produce secondary or tertiary amines .
Scientific Research Applications
Ethyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and as a probe in drug discovery.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Positional Isomers on the Pyridine Ring
Pyridin-2-yl isomer: Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate (CAS: 2044712-92-5) shares the same molecular formula but differs in the nitrogen position on the pyridine ring. A synthesis yield of 93% was reported for a related allyl-Boc-protected pyridin-2-yl compound under CH₂Cl₂ conditions, suggesting efficient protocols for this isomer .
Pyridin-4-yl isomer: Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate (CAS: 2059937-32-3) is commercially available (Aaron Chemicals LLC) at prices ranging from $362 (50 mg) to $2,873 (2.5 g), indicating its utility in high-throughput screening . The pyridin-4-yl group’s distal nitrogen may reduce steric hindrance compared to the 3-yl analog, though direct pharmacological comparisons are lacking.
*Note: CAS numbers may overlap due to positional isomer ambiguity in some databases.
Substituted Aromatic Analogs
4-Chlorophenyl derivative: Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate (CAS: 2044712-60-7, molecular formula: C₁₆H₂₂ClNO₅, molecular weight: 343.8) replaces the pyridine ring with a chlorophenyl group. The chlorine atom increases lipophilicity (logP ~2.5 estimated), enhancing membrane permeability for CNS-targeting applications. This compound is marketed as a "versatile small molecule scaffold" with a melting point of 163°C (decomposition) .
The ketone (3-oxo) group contrasts with the β-hydroxy group in the main compound, reducing hydrogen-bonding capacity but increasing electrophilicity for nucleophilic additions .
Ester and Protecting Group Variations
Its methyl ester hydrolyzes faster than ethyl analogs under basic conditions (e.g., LiOH/THF-H₂O), as shown in deprotection studies to yield carboxylic acids .
Allyl/propargyl-Boc derivatives: Compounds like ethyl (2S,3S)-3-((tert-butoxycarbonyl)(propargyl)amino)-2-hydroxy-3-phenylpropanoate (33% yield) highlight the role of N-alkyl substituents. The propargyl group enables click chemistry applications, though steric effects may reduce yields compared to allyl derivatives (93% yield) .
Key Structural and Functional Differences
Biological Activity
Ethyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 325.36 g/mol. The compound features a pyridine ring substituted with an amino group and a tert-butoxycarbonyl-protected amino group, which enhances its reactivity and potential for biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins through hydrogen bonding and other non-covalent interactions. The presence of both amino and hydroxyl functional groups allows for versatile binding capabilities, which can modulate biological responses. Research indicates that compounds with similar structural motifs often exhibit significant antiviral, anti-inflammatory, and antibacterial activities .
Antiviral Activity
Research has shown that derivatives containing β-amino acid moieties can exhibit antiviral properties. For instance, compounds similar to this compound have been identified as potential neuraminidase inhibitors, which are crucial in the treatment of influenza virus infections. The compound A-87380, a β-amino acid derivative, demonstrated an IC50 value of 50 μM against neuraminidase, indicating moderate activity .
Antibacterial and Anticancer Properties
In addition to antiviral effects, compounds with similar structures have shown antibacterial and anticancer activities. For example, heterocyclic derivatives containing β-amino acids have been developed that exhibit significant antiproliferative effects on glioma cell lines . This suggests that this compound may also possess similar therapeutic potential.
Case Studies
-
Antiviral Studies : A study by Venepally et al. explored the synthesis of heterocyclic-fatty acid hybrid molecules that exhibited enhanced antiviral activity against various viral strains. The incorporation of amino acid motifs was crucial for improving efficacy .
Compound Name Activity IC50 Value A-87380 Neuraminidase Inhibitor 50 μM Compound 3 Antiviral (TMV) - Compound 4 Antiviral (TMV) - - Anticancer Research : Treptow et al. investigated the antiproliferative effects of fatty acid-derived compounds on glioma cells, revealing promising results that warrant further exploration into the mechanisms involved .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
